molecular formula C39H47N4O7P B13725904 DMTr-dH2U-amidite

DMTr-dH2U-amidite

Cat. No.: B13725904
M. Wt: 714.8 g/mol
InChI Key: KMZDUEOOUPMTJZ-CWDWRSLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMTr-dH2U-amidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Chemical Reactions Analysis

DMTr-dH2U-amidite undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phosphite triester to a phosphate triester.

    Reduction: This reaction can be used to remove protecting groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like thiols . The major products formed from these reactions are typically oligonucleotides with modified nucleosides .

Scientific Research Applications

DMTr-dH2U-amidite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of DMTr-dH2U-amidite involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it targets indolent lymphoid malignancies by incorporating into the DNA and disrupting its replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H47N4O7P

Molecular Weight

714.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1

InChI Key

KMZDUEOOUPMTJZ-CWDWRSLKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.